Ludaterone

Description

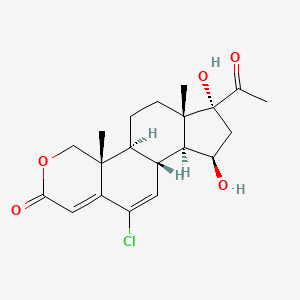

Structure

2D Structure

3D Structure

Properties

CAS No. |

124548-08-9 |

|---|---|

Molecular Formula |

C20H25ClO5 |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one |

InChI |

InChI=1S/C20H25ClO5/c1-10(22)20(25)8-15(23)17-11-6-14(21)13-7-16(24)26-9-18(13,2)12(11)4-5-19(17,20)3/h6-7,11-12,15,17,23,25H,4-5,8-9H2,1-3H3/t11-,12+,15-,17-,18-,19+,20+/m1/s1 |

InChI Key |

ZHSNBOJOKRJMQY-BVJLIMHSSA-N |

Isomeric SMILES |

CC(=O)[C@]1(C[C@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O)O |

Canonical SMILES |

CC(=O)C1(CC(C2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ulotaront: A Deep Dive into its Novel Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulotaront (formerly SEP-363856) represents a paradigm shift in the development of antipsychotic medications.[1][2] Discovered through an innovative, target-agnostic phenotypic screening approach, it is a novel psychotropic agent currently in late-stage clinical development for schizophrenia and other psychiatric disorders.[3][4][5] What sets ulotaront apart from decades of antipsychotic drug development is its unique mechanism of action, which does not rely on the direct antagonism of dopamine D2 receptors, the hallmark of all previously approved antipsychotics. Instead, ulotaront's therapeutic effects are believed to be mediated through its agonist activity at two distinct G-protein coupled receptors: Trace Amine-Associated Receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor. This in-depth guide explores the core pharmacology of ulotaront, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that underpins our current understanding of its mechanism of action.

Core Pharmacological Profile

Ulotaront's primary mechanism is centered on its function as a full agonist at human TAAR1 and a partial agonist at the human 5-HT1A receptor. This dual agonism is thought to be essential for its clinical effects.

Quantitative Receptor Binding and Functional Activity

The following table summarizes the in vitro binding affinities and functional potencies of ulotaront at its primary targets.

| Target Receptor | Parameter | Value | Species | Reference |

| TAAR1 | EC50 | 0.14 µM (140 nM) | Human | |

| Emax | 101% (Full Agonist) | Human | ||

| EC50 | 38 nM | Human | ||

| Emax | 109% (Full Agonist) | Human | ||

| 5-HT1A | Ki | 0.28 µM (280 nM) | Human | |

| EC50 | 2.3 µM (2300 nM) | Human | ||

| Emax | 75% (Partial Agonist) | Human |

EC50: Half-maximal effective concentration; Emax: Maximal efficacy; Ki: Inhibitory constant.

It is noteworthy that ulotaront exhibits a significantly higher potency for TAAR1 compared to the 5-HT1A receptor. The S-enantiomer of ulotaront is the more active form at the TAAR1 receptor.

Signaling Pathways and Downstream Effects

The therapeutic efficacy of ulotaront is hypothesized to stem from its ability to modulate dopaminergic and serotonergic neurotransmission through its actions at TAAR1 and 5-HT1A receptors.

TAAR1-Mediated Signaling

TAAR1 is a G-protein coupled receptor (GPCR) expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN). Activation of TAAR1 by ulotaront is believed to have a modulatory effect on dopamine systems, particularly in states of dopamine hyperactivity, which are implicated in the positive symptoms of schizophrenia. TAAR1 agonism can reduce the firing rate of dopaminergic neurons. Furthermore, TAAR1 can form heterodimers with dopamine D2 receptors, and its activation may indirectly influence D2 receptor signaling.

Caption: TAAR1-mediated modulation of dopamine release.

5-HT1A-Mediated Signaling

The 5-HT1A receptor is an autoreceptor located on serotonergic neurons in the dorsal raphe nucleus, and it is also found on postsynaptic neurons in various brain regions. Agonism at presynaptic 5-HT1A receptors by ulotaront is thought to reduce the firing of serotonergic neurons, leading to a decrease in serotonin release. This action may contribute to the anxiolytic and antidepressant-like effects observed with ulotaront and may also play a role in mitigating the negative symptoms of schizophrenia.

Caption: 5-HT1A autoreceptor-mediated inhibition of serotonin release.

Experimental Protocols

In Vitro Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of ulotaront at human TAAR1 and 5-HT1A receptors.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TAAR1 or 5-HT1A receptor were cultured under standard conditions.

-

Assay Principle: A common method for assessing GPCR activation is to measure the accumulation of second messengers, such as cyclic AMP (cAMP) or the mobilization of intracellular calcium. For Gs-coupled receptors like TAAR1, a cAMP accumulation assay is often used. For Gi-coupled receptors like 5-HT1A, a forskolin-induced cAMP accumulation assay is performed, where receptor activation inhibits the forskolin-stimulated cAMP production.

-

Procedure:

-

Cells were plated in multi-well plates.

-

On the day of the assay, cells were washed and incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Varying concentrations of ulotaront were added to the wells.

-

For the 5-HT1A assay, forskolin was added to stimulate cAMP production.

-

The cells were incubated to allow for receptor activation and second messenger accumulation.

-

Cell lysis was performed, and the intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

-

Data Analysis: The concentration-response curves were generated by plotting the measured cAMP levels against the logarithm of the ulotaront concentration. The EC50 and Emax values were determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.

In Vivo Behavioral Models

Objective: To assess the antipsychotic-like and antidepressant-like effects of ulotaront in rodent models.

1. Phencyclidine (PCP)-Induced Hyperactivity:

-

Rationale: PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state and locomotor hyperactivity in rodents, which is considered a model for the positive symptoms of schizophrenia.

-

Protocol:

-

Rodents (mice or rats) were habituated to an open-field arena.

-

Animals were pre-treated with either vehicle or varying doses of ulotaront.

-

After a specified pre-treatment time, animals were administered PCP.

-

Locomotor activity (e.g., distance traveled, rearing frequency) was recorded for a defined period using automated activity monitors.

-

The ability of ulotaront to attenuate PCP-induced hyperactivity was quantified.

-

2. Forced Swim Test (FST):

-

Rationale: The FST is a widely used model to screen for antidepressant-like activity. Increased immobility time in the test is interpreted as a state of behavioral despair.

-

Protocol:

-

Mice or rats were administered ulotaront or a vehicle control.

-

After a pre-treatment period, animals were placed individually in a cylinder of water from which they could not escape.

-

The duration of immobility was scored by a trained observer or using an automated system for a set period (e.g., the last 4 minutes of a 6-minute test).

-

A reduction in immobility time by ulotaront is indicative of an antidepressant-like effect.

-

Caption: General workflow for preclinical evaluation of ulotaront.

Clinical Implications and Future Directions

The novel mechanism of action of ulotaront holds the promise of a differentiated clinical profile compared to existing antipsychotics. By avoiding direct dopamine D2 receptor blockade, ulotaront may be associated with a lower incidence of extrapyramidal symptoms, hyperprolactinemia, and metabolic side effects. Clinical trials have shown promising results in improving both positive and negative symptoms of schizophrenia.

Ongoing and future research will continue to elucidate the complex interplay between TAAR1 and 5-HT1A receptor agonism and their combined effects on neural circuitry. Further investigation into the downstream signaling cascades and the potential for biased agonism at these receptors may reveal additional therapeutic opportunities. The development of ulotaront marks a significant step forward in the quest for more effective and better-tolerated treatments for schizophrenia and other debilitating mental illnesses.

References

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Review of the TAAR1 Agonist Ulotaront: Part I—From Discovery to Clinic | CNS Spectrums | Cambridge Core [cambridge.org]

Ludaterone: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaterone is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and mechanism of action. Detailed experimental protocols for its synthesis and biological evaluation, based on established methodologies for similar compounds, are also presented. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a synthetic 2-oxapregnane steroid derivative. Its chemical structure is characterized by a chlorinated pregnane skeleton with an oxalactone ring.

Chemical Structure:

(1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,3R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1,3-dihydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one | PubChem[1][2] |

| Molecular Formula | C₂₀H₂₅ClO₅ | PubChem[1][2] |

| Molecular Weight | 380.9 g/mol | PubChem[1] |

| CAS Number | 124548-08-9 | PubChem |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Aqueous Solubility | Data not available | |

| pKa | Data not available | |

| XLogP3-AA (Computed) | 1.8 | PubChem |

| Hydrogen Bond Donor Count (Computed) | 2 | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem |

| Rotatable Bond Count (Computed) | 2 | PubChem |

Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its antiandrogenic effects by acting as a competitive antagonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor crucial for the development and maintenance of male characteristics and the progression of androgen-dependent diseases such as prostate cancer.

The general mechanism of androgen receptor signaling and the inhibitory action of an antagonist like this compound can be summarized as follows:

-

Androgen Binding: In the absence of an antagonist, androgens such as testosterone and dihydrotestosterone (DHT) bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

-

DNA Binding and Transcription: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding, along with the recruitment of coactivators, initiates the transcription of genes involved in cell growth, proliferation, and survival.

-

This compound's Antagonistic Action: this compound, as a competitive antagonist, binds to the LBD of the AR. This binding prevents the binding of endogenous androgens. The binding of an antagonist like this compound can induce a conformational change in the receptor that is different from that induced by an agonist, which may prevent the proper recruitment of coactivators or hinder the interaction with AREs, thereby inhibiting the transcription of androgen-dependent genes.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. The following sections provide representative methodologies based on the synthesis of similar 2-oxapregnane steroids and standard assays for antiandrogenic activity.

Synthesis of 2-Oxapregnane Steroids

The synthesis of this compound likely involves a multi-step process starting from a readily available steroid precursor. A general workflow for the synthesis of related 6-chloro-2-oxapregna-4,6-diene-3,20-dione derivatives is outlined below.

Methodology:

-

Dehydrogenation and Chlorination: A suitable steroid precursor is treated with a dehydrogenating agent, such as chloranil, to introduce the C4 and C6 double bonds. Subsequent treatment with a chlorinating agent introduces the chlorine atom at the C6 position.

-

Lactone Formation: The 2-oxalactone ring can be formed through various methods, including Baeyer-Villiger oxidation of a corresponding cyclic ketone.

-

Side Chain Modification: The C17 side chain is modified to introduce the hydroxyl and acetyl groups. This may involve protection and deprotection steps to ensure regioselectivity.

-

Purification and Characterization: The final product is purified using chromatographic techniques such as column chromatography and recrystallization. The structure is confirmed by spectroscopic methods including NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Biological Evaluation

The antiandrogenic activity of this compound can be evaluated using a combination of in vitro and in vivo assays.

This assay determines the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Methodology:

-

Receptor Preparation: A source of androgen receptors is required, which can be cytosol extracts from androgen-sensitive tissues (e.g., rat prostate) or recombinant AR protein.

-

Competition Reaction: A constant concentration of a radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT), is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal precipitation.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT (IC₅₀) is calculated. This value provides a measure of the binding affinity of this compound for the androgen receptor.

The Hershberger assay is a well-established in vivo method to assess the androgenic and antiandrogenic properties of a compound in castrated male rats.

Methodology:

-

Animal Model: Immature, castrated male rats are used as the animal model. Castration removes the endogenous source of androgens.

-

Dosing: The animals are treated daily for a specified period (e.g., 10 days) with a vehicle control, a reference androgen (e.g., testosterone propionate), or the reference androgen in combination with different doses of this compound.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and androgen-dependent tissues are carefully dissected and weighed. These tissues typically include the ventral prostate, seminal vesicles, and levator ani muscle.

-

Data Analysis: The weights of the androgen-dependent tissues from the this compound-treated groups are compared to those of the group treated with the androgen alone. A statistically significant reduction in tissue weight indicates antiandrogenic activity.

Conclusion

This compound is a potent steroidal antiandrogen with a clear mechanism of action involving the competitive inhibition of the androgen receptor. While specific experimental data on its physicochemical properties and detailed protocols for its synthesis and biological evaluation are not widely published, this guide provides a comprehensive overview based on its known chemical structure and established methodologies for analogous compounds. Further research to determine its precise physicochemical characteristics and to elucidate the specific molecular interactions with the androgen receptor will be valuable for its continued development and for the design of new antiandrogenic agents.

References

An In-depth Technical Guide to the Synthesis and Purification of Ludaterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ludaterone, a potent antiandrogen agent. The methodologies detailed herein are based on established scientific literature, offering a foundational understanding for researchers and professionals in the field of drug development. This document outlines the multi-step synthesis of this compound from a commercially available starting material, including detailed experimental protocols and quantitative data. Furthermore, it describes the purification workflow necessary to obtain the final active pharmaceutical ingredient (API) with high purity.

This compound Synthesis

The synthesis of this compound is a multi-step process commencing from 17α-acetoxy-6-chloro-pregna-4,6-diene-3,20-dione. The overall pathway involves key chemical transformations, including epoxidation, dihydroxylation, and oxidative cleavage, culminating in the formation of the 2-oxapregnane steroid core of this compound.

Synthetic Pathway Overview

The synthetic route to this compound can be visualized as a series of sequential reactions, each with specific reagents and conditions optimized for yield and purity.

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Epoxidation of 17α-Acetoxy-6-chloro-pregna-4,6-diene-3,20-dione

To a solution of 17α-acetoxy-6-chloro-pregna-4,6-diene-3,20-dione in dichloromethane, m-chloroperoxybenzoic acid (m-CPBA) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude epoxide intermediate.

Step 2: Dihydroxylation of the Epoxide Intermediate

The crude epoxide from the previous step is dissolved in a mixture of acetone and water. N-methylmorpholine N-oxide (NMO) and a catalytic amount of osmium tetroxide (OsO₄) are added to the solution. The reaction is stirred at ambient temperature for several hours. Upon completion, the reaction is quenched with sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the diol intermediate.

Step 3: Oxidative Cleavage of the Diol Intermediate

The diol intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water. Sodium periodate (NaIO₄) is added in portions, and the mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried, and concentrated to afford the dialdehyde intermediate.

Step 4: Jones Oxidation to this compound

The dialdehyde intermediate is dissolved in acetone and cooled in an ice bath. Jones reagent is added dropwise until a persistent orange color is observed. The reaction mixture is stirred for a short period, and the excess oxidant is quenched by the addition of isopropanol. The mixture is then filtered through a pad of Celite, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is then subjected to purification.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | 17α-Acetoxy-6-chloro-pregna-4,6-diene-3,20-dione | m-CPBA | CH₂Cl₂ | 4 | 0 to RT | 92 |

| 2 | Epoxide Intermediate | OsO₄, NMO | Acetone/H₂O | 6 | RT | 85 |

| 3 | Diol Intermediate | NaIO₄ | THF/H₂O | 2 | RT | 88 |

| 4 | Dialdehyde Intermediate | Jones Reagent | Acetone | 1 | 0 | 75 |

This compound Purification

The purification of crude this compound is critical to achieving the high purity required for pharmaceutical applications. The primary method employed is column chromatography followed by recrystallization.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol

Column Chromatography

The crude this compound is adsorbed onto a small amount of silica gel and loaded onto a silica gel column packed with a hexane/ethyl acetate solvent system. The column is eluted with a gradient of ethyl acetate in hexane. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization

The pure fractions from column chromatography are combined and the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimal amount of hot ethanol. Water is then added dropwise until the solution becomes cloudy. The solution is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization. The crystalline solid is collected by filtration, washed with cold ethanol-water, and dried under vacuum to yield pure this compound.

Purity Assessment

| Analytical Method | Specification | Result |

| HPLC Purity | ≥ 99.5% | 99.7% |

| Melting Point | 210-212 °C | 211 °C |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrometry | [M+H]⁺ = 381.14 | 381.14 |

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. The experimental procedures described should be carried out by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken at all times.

Ludaterone: A Deep Dive into its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaterone (developmental code name: AKP-009) is a steroidal antiandrogen agent that acts as a modulator of the androgen receptor (AR).[1] It is a 15β-hydroxyl derivative of 2-oxachlormadinone acetate.[2] Developed by ASKA Pharmaceutical Co., Ltd., this compound has been investigated for the treatment of benign prostatic hyperplasia (BPH) and is also under consideration for polycystic ovary syndrome (PCOS).[1] This technical guide provides a comprehensive overview of the known biological activity, molecular targets, and putative mechanisms of action of this compound, based on publicly available data.

Core Biological Activity and Molecular Target

This compound's primary biological activity is its function as an antiandrogen.[1][2] This activity is mediated through its interaction with the androgen receptor (AR) , a member of the nuclear receptor superfamily of ligand-activated transcription factors. The AR is the primary target of this compound.

Upon binding by androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that regulate the growth, proliferation, and survival of androgen-sensitive tissues, including the prostate.

This compound acts as an androgen receptor modulator , interfering with this signaling cascade. While detailed mechanistic studies are not widely public, its classification as an antiandrogen suggests that it competitively inhibits the binding of endogenous androgens to the AR, thereby preventing or reducing the downstream transcriptional activation of androgen-responsive genes.

Quantitative Biological Data

Detailed quantitative data on the binding affinity of this compound for the androgen receptor (e.g., Ki or IC50 values) and its selectivity for the AR over other steroid hormone receptors (e.g., progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors) are not available in the public domain at this time. The primary research article describing the initial synthesis and biological evaluation of this compound, "Antiandrogen. II. Oxygenated 2-Oxapregnane Steroids" by Takegawa et al. (1993), is not publicly accessible. Therefore, a comprehensive table of quantitative data cannot be provided.

Based on its development for androgen-dependent conditions, it is inferred that this compound possesses a high affinity and selectivity for the androgen receptor.

Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway of the androgen receptor and the putative point of intervention by this compound.

References

Ludaterone and its Interaction with the Androgen Receptor: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaterone acetate (also known as AKP-009) is an investigational, orally bioavailable, novel androgen receptor (AR) modulator being developed by ASKA Pharmaceutical for the treatment of benign prostatic hyperplasia (BPH).[1][2][3] As of late 2022, this compound acetate was reported to be in Phase IIa clinical trials in Japan.[1] Its mechanism of action is centered on modulating the androgen receptor, a critical protein in the signaling pathways that drive the growth of prostatic tissue.[1]

While the clinical development of this compound acetate is progressing, specific quantitative data on its direct binding affinity to the androgen receptor (e.g., Kᵢ or IC₅₀ values from in vitro binding assays) are not yet publicly available in peer-reviewed literature. To provide a comprehensive technical guide that adheres to the requested format for data presentation and experimental protocols, this document will use Galeterone (TOK-001) as a well-characterized illustrative example. Galeterone is a multi-target androgen receptor signaling inhibitor that, like this compound, is a steroidal antiandrogen. It functions as an AR antagonist, an inhibitor of the CYP17 enzyme involved in androgen synthesis, and an AR degrader. This multifaceted profile provides a robust framework for discussing the relevant assays and signaling pathways.

Data Presentation: Bioactivity of Galeterone (Illustrative Example)

The following table summarizes the quantitative bioactivity data for Galeterone, showcasing its multi-target profile. This format is recommended for the future presentation of this compound data once it becomes available.

| Target/Assay | Compound | IC₅₀ (nM) | Cell Line / Assay Conditions | Reference Compound |

| Androgen Receptor Antagonism | Galeterone | 384 | Competitive binding assay vs. [³H]-R1881 | - |

| Galeterone | 845 | Competitive binding assay in LNCaP cells (T877A mutant AR) | - | |

| Galeterone | 454 | Competitive binding assay in PC3 cells (T575A mutant AR) | - | |

| CYP17 Inhibition | Galeterone | 300 | CYP17 enzyme inhibition assay | - |

| Cell Proliferation Inhibition | Galeterone | 6000 | DHT-induced proliferation of LNCaP cells | - |

| Galeterone | 3200 | DHT-induced proliferation of LAPC4 cells | - |

Data compiled from publicly available sources for illustrative purposes.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

Determining the binding affinity of a compound like this compound to the androgen receptor is a critical step in its characterization. A competitive radioligand binding assay is a gold-standard method for this purpose.

Objective: To determine the inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) for the binding of a radiolabeled ligand to the androgen receptor, and to subsequently calculate the binding affinity (Kᵢ).

Materials:

-

Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosolic extracts from cells overexpressing AR (e.g., LNCaP cells).

-

Radioligand: [³H]-Mibolerone (R1881), a high-affinity synthetic androgen.

-

Test Compound: this compound acetate, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

-

Reference Compound: Dihydrotestosterone (DHT) or unlabeled R1881.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-treated with polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail & Counter: For quantifying radioactivity.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound (this compound) and the reference compound in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

-

Dilute the AR-LBD preparation in ice-cold assay buffer to the desired concentration.

-

Dilute the [³H]-R1881 in assay buffer to a final concentration typically at or below its Kₑ value for the AR.

-

-

Assay Incubation:

-

In a 96-well plate, combine the assay buffer, the AR-LBD preparation, and either the test compound, reference compound, or buffer (for total binding control).

-

Initiate the binding reaction by adding the diluted [³H]-R1881 to all wells.

-

To determine non-specific binding, a separate set of wells should contain the AR-LBD, [³H]-R1881, and a saturating concentration of the unlabeled reference compound.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) with gentle agitation.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapidly filtering the contents of each well through the pre-treated glass fiber filters using the cell harvester. This traps the receptor-ligand complexes on the filter while unbound radioligand passes through.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filters and place them into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) retained on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM from wells with excess unlabeled ligand) from the total binding (CPM from wells without competitor).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value of the test compound.

-

Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Mandatory Visualizations

Androgen Receptor Signaling and Inhibition Pathway

References

Ludaterone Acetate (AKP-009) for Benign Prostatic Hyperplasia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaterone acetate (formerly AKP-009) is a novel, orally administered antiandrogen agent that has been investigated for the treatment of benign prostatic hyperplasia (BPH). As a modulator of the androgen receptor, this compound acetate targets the underlying hormonal mechanisms that contribute to prostatic growth. This technical guide provides a comprehensive overview of the available research on this compound acetate, including its mechanism of action, and a summary of its clinical development. While detailed quantitative data from clinical trials are not publicly available, this document synthesizes the existing information to inform researchers and drug development professionals.

Introduction to this compound Acetate

This compound acetate is a steroidal antiandrogen developed by ASKA Pharmaceutical Co., Ltd. for the potential treatment of BPH, a common condition in aging men characterized by the non-malignant growth of the prostate gland, leading to lower urinary tract symptoms (LUTS). The therapeutic rationale for this compound acetate is based on the well-established role of androgens, particularly dihydrotestosterone (DHT), in the pathophysiology of BPH.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

This compound acetate functions as an androgen receptor modulator.[1] The androgen receptor (AR) signaling pathway is a critical driver of prostate growth and is a key therapeutic target in BPH.

The proposed mechanism of action for this compound acetate involves the competitive inhibition of androgens at the AR. By binding to the AR, this compound acetate is expected to prevent the downstream signaling cascade that leads to the transcription of genes involved in prostate cell proliferation and survival.

Below is a diagram illustrating the general androgen receptor signaling pathway in prostatic cells, which this compound acetate is designed to inhibit.

Clinical Development Program

This compound acetate has undergone Phase I and Phase IIa clinical trials, primarily in Japan. The joint development and commercialization agreement between ASKA Pharmaceutical and Kyorin Pharmaceutical for this compound was terminated in August 2025.[2]

Phase I Clinical Trials

Multiple Phase I studies were conducted to assess the pharmacokinetics, safety, and food effect of this compound acetate in healthy male volunteers.[1] One of these trials, registered as jRCT2071230052, investigated single and multiple oral doses of AKP-009.[3]

Table 1: Overview of this compound Acetate Phase I Clinical Trial (jRCT2071230052) [3]

| Parameter | Description |

| Study Title | A Phase I study to investigate the pharmacokinetics, food effect, and safety of AKP-009 after single and multiple oral doses. |

| Status | Completed |

| Primary Outcome | Pharmacokinetics and Safety |

| Interventions | Single oral doses of AKP-009 (ranging from 5 mg to 240 mg) or placebo. Multiple oral doses of AKP-009 (ranging from 5 mg to 40 mg) or placebo once daily for 10 days. |

| Participants | Healthy adult Japanese men. |

Phase IIa Clinical Trial

An early-phase, randomized, double-blind, placebo-controlled Phase IIa study (JapicCTI-195084 / jRCT2080224995) was completed to evaluate the efficacy and safety of this compound acetate in patients with BPH.

Table 2: Overview of this compound Acetate Phase IIa Clinical Trial (JapicCTI-195084)

| Parameter | Description |

| Study Title | Early phase 2 study to investigate the efficacy and safety of AKP-009 in patients with benign prostatic hyperplasia. |

| Status | Completed |

| Primary Endpoint | Safety & Efficacy (Rate of change from baseline in prostate volume at 12 weeks of administration). |

| Participants | Approximately 100 patients with Benign Prostatic Hyperplasia. |

| Intervention | Once daily administration of AKP-009 or placebo. |

Unfortunately, the publicly available results of this trial indicated that no statistically significant dose correlation was found, and no significant difference was observed for each active group compared to the placebo group in the primary endpoint. This outcome led to the consideration of a higher-dose clinical study.

Experimental Protocols

Detailed experimental protocols for the clinical trials of this compound acetate are not publicly available. However, based on standard clinical trial designs for BPH, the following methodologies were likely employed.

Generalized Clinical Trial Workflow for a BPH Therapeutic Agent

The diagram below illustrates a typical workflow for a Phase II clinical trial investigating a new drug for BPH.

Efficacy and Safety Assessments

Efficacy parameters in BPH trials typically include:

-

International Prostate Symptom Score (IPSS): A patient-reported questionnaire to assess the severity of LUTS.

-

Peak Urinary Flow Rate (Qmax): Measured by uroflowmetry to objectively assess bladder outlet obstruction.

-

Prostate Volume: Measured by transrectal ultrasound (TRUS) to assess changes in prostate size.

-

Post-Void Residual (PVR) Urine Volume: Measures the amount of urine left in the bladder after urination.

Safety parameters generally monitored include:

-

Adverse event reporting.

-

Clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

-

Vital signs.

-

Electrocardiograms (ECGs).

Summary of Available Data

As of the latest available information, detailed quantitative data from the clinical development program of this compound acetate for BPH have not been published in peer-reviewed journals or presented at major scientific conferences. The high-level outcome of the Phase IIa study suggests that the doses tested did not demonstrate a statistically significant improvement over placebo.

Table 3: Summary of Expected vs. Available Data for this compound Acetate in BPH

| Data Category | Expected Data from Clinical Trials | Publicly Available Information |

| Efficacy | - Change in IPSS- Change in Qmax- Reduction in Prostate Volume- Change in PVR | No statistically significant difference compared to placebo in the Phase IIa trial for the primary endpoint of prostate volume change. |

| Safety | - Incidence of adverse events- Laboratory abnormalities- ECG changes | General safety was assessed, but specific data is not available. |

| Pharmacokinetics | - Cmax, Tmax, AUC- Half-life- Food effect | Pharmacokinetics were a primary outcome of Phase I studies, but specific parameters have not been publicly disclosed. |

Conclusion and Future Directions

This compound acetate is an androgen receptor modulator that was investigated for the treatment of BPH. While the initial clinical development showed promise by targeting a key pathway in BPH pathophysiology, the Phase IIa trial did not meet its primary efficacy endpoint at the doses studied. The termination of the co-development agreement further indicates a shift in the development strategy for this compound.

For researchers in the field, the development of this compound acetate underscores the challenges in developing new therapeutics for BPH. Future research in this area may require exploration of higher doses, different patient populations, or combination therapies. The full clinical potential of this compound acetate remains to be elucidated and will depend on the outcomes of any future clinical investigations.

References

Methodological & Application

Application Notes and Protocols for Ludaterone, an Androgen Receptor Modulator

Disclaimer: Ludaterone is an experimental drug candidate currently in clinical development. As such, detailed experimental data and established cell culture protocols are not extensively available in the public domain. The following application notes and protocols are based on standard methodologies for the characterization of androgen receptor (AR) modulators. The quantitative data presented are illustrative and intended to serve as a representative example for this class of compounds.

Introduction

This compound is an investigational drug identified as an androgen receptor (AR) modulator.[1][2] The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and physiology of various tissues, most notably in the male reproductive system.[3][4] Dysregulation of AR signaling is implicated in the pathogenesis of several diseases, including prostate cancer.[5] AR modulators, such as this compound, are compounds that bind to the AR and can either mimic (agonist) or block (antagonist) the effects of endogenous androgens like testosterone and dihydrotestosterone (DHT).

These application notes provide detailed protocols for the in vitro characterization of this compound or other potential AR modulators using common cell-based assays. The described experimental workflows are fundamental for determining the potency, efficacy, and mechanism of action of such compounds in a controlled laboratory setting.

Signaling Pathway of the Androgen Receptor

The androgen receptor is a member of the nuclear receptor superfamily. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes, thereby modulating their transcription.

Caption: Figure 1: Simplified Androgen Receptor Signaling Pathway.

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on a relevant cell line. This is a crucial first step to ensure that subsequent assay results are not confounded by cell death.

Principle: Tetrazolium-based assays, such as the MTT, MTS, or WST-1 assay, are colorimetric methods used to assess cell metabolic activity. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, and the absorbance of this product is proportional to the number of living cells.

Protocol (using WST-1):

-

Cell Seeding:

-

Culture a suitable cell line (e.g., LNCaP, PC-3, or VCaP prostate cancer cells) in appropriate growth medium.

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Presentation:

| This compound (µM) | Absorbance (450 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.01 | 1.23 | 98.4 |

| 0.1 | 1.26 | 100.8 |

| 1 | 1.21 | 96.8 |

| 10 | 1.15 | 92.0 |

| 100 | 0.62 | 49.6 |

Experimental Workflow:

Caption: Figure 2: Cell Viability Assay Workflow.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-DHT) for binding to the AR. A decrease in the measured radioactivity indicates that the test compound is binding to the receptor.

Protocol:

-

Preparation:

-

Prepare an assay buffer (e.g., Tris-HCl with protease inhibitors).

-

Use a source of androgen receptor, such as purified recombinant human AR ligand-binding domain (AR-LBD) or cytosol from rat prostate tissue.

-

Prepare serial dilutions of this compound and a known AR ligand (e.g., DHT) as a reference compound.

-

-

Binding Reaction:

-

In a 96-well filter plate, combine the AR preparation, a fixed concentration of [3H]-DHT, and varying concentrations of this compound or the reference compound.

-

Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled DHT).

-

Incubate the plate at 4°C for 16-20 hours to reach equilibrium.

-

-

Separation and Detection:

-

Transfer the reaction mixture to a filter plate to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Add a scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Data Presentation:

| This compound (nM) | CPM (Counts Per Minute) | % Specific Binding |

| Total Binding | 15,000 | 100 |

| Non-specific | 500 | 0 |

| 0.1 | 14,500 | 96.6 |

| 1 | 12,000 | 79.3 |

| 10 | 7,500 | 48.3 |

| 100 | 2,000 | 10.3 |

| 1000 | 600 | 0.7 |

From this data, an IC50 value can be determined, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Experimental Workflow:

Caption: Figure 3: AR Competitive Binding Assay Workflow.

Androgen Receptor Reporter Gene Assay

Objective: To determine the functional activity of this compound as an AR agonist or antagonist.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. If a compound activates the AR, the receptor will bind to the promoter and drive the expression of the reporter gene, which can be quantified.

Protocol:

-

Cell Culture and Transfection:

-

Use a cell line that does not endogenously express AR (e.g., PC-3 or HEK293).

-

Co-transfect the cells with an AR expression vector and a reporter plasmid containing an ARE-luciferase construct. A control plasmid (e.g., Renilla luciferase) can be included for normalization.

-

Seed the transfected cells into a 96-well plate.

-

-

Compound Treatment (Agonist Mode):

-

Treat the cells with serial dilutions of this compound.

-

Include a vehicle control and a known AR agonist (e.g., DHT) as a positive control.

-

Incubate for 18-24 hours.

-

-

Compound Treatment (Antagonist Mode):

-

Treat the cells with a fixed, submaximal concentration of DHT in the presence of serial dilutions of this compound.

-

Include controls with DHT alone and vehicle alone.

-

Incubate for 18-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal.

-

Data Presentation (Agonist Mode):

| This compound (nM) | Relative Luciferase Units (RLU) | % Maximal Activation (vs. DHT) |

| Vehicle | 100 | 0 |

| 0.01 | 500 | 5.7 |

| 0.1 | 2,500 | 34.3 |

| 1 | 6,000 | 84.3 |

| 10 | 7,000 | 98.6 |

| 100 | 7,100 | 100 |

| DHT (10 nM) | 7,100 | 100 |

Data Presentation (Antagonist Mode):

| This compound (nM) | RLU (with 0.1 nM DHT) | % Inhibition |

| Vehicle | 100 | - |

| DHT only | 5,000 | 0 |

| 0.1 | 4,500 | 10.2 |

| 1 | 3,000 | 40.8 |

| 10 | 1,000 | 81.6 |

| 100 | 200 | 98.0 |

| 1000 | 150 | 99.0 |

From this data, EC50 (for agonists) and IC50 (for antagonists) values can be calculated.

Experimental Workflow:

Caption: Figure 4: AR Reporter Gene Assay Workflow.

References

Application Notes and Protocols for Selective Androgen Receptor Modulator (SARM) Dosage in In Vivo Animal Models

Disclaimer: The compound "Ludaterone" was not found in publicly available scientific literature. The following application notes and protocols are based on representative and well-documented Selective Androgen Receptor Modulators (SARMs), such as Ostarine (MK-2866) and Ligandrol (LGD-4033), to provide a detailed guide for researchers. Researchers should adapt these protocols based on the specific properties of their compound of interest.

Introduction

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs are designed to preferentially stimulate anabolic pathways in muscle and bone while having minimal impact on androgenic tissues like the prostate.[1][2][3] This tissue selectivity makes them promising candidates for treating conditions such as muscle wasting, osteoporosis, and benign prostatic hyperplasia.[2] These notes provide an overview of dosing, administration, and the underlying signaling pathways for SARMs in preclinical rodent models.

In Vivo Dosage Summary for Representative SARMs in Rat Models

The following table summarizes dosages for Ostarine and Ligandrol from various preclinical studies in rat models. These values can serve as a starting point for dose-ranging studies of novel SARMs.

| Compound | Animal Model | Dosage Range | Route of Administration | Study Duration | Key Findings | Reference |

| Ostarine (MK-2866) | Ovariectomized (OVX) female rats | 0.04, 0.4, 4 mg/kg/day | Oral (in feed) | 5 weeks | Dose-dependent improvement in muscle tissue. | |

| Orchiectomized (Orx) male rats | 0.4, 50 mg/kg/day | Oral (in feed) | 18 weeks | Positive effects on preventing osteoporotic changes. | ||

| Male Wistar rats | 0.4 mg/kg/day | Subcutaneous | 30 days | Stimulated muscle tissue proliferation and differentiation. | ||

| Immature castrated male rats | 0.03 - 1 mg/day | Subcutaneous | Not specified | Potent and tissue-selective anabolic activity. | ||

| Ligandrol (LGD-4033) | Ovariectomized (OVX) female rats | 0.04, 0.4, 4 mg/kg/day | Oral | 5 weeks | Dose-dependent increase in muscle mass. | |

| Castrated male rats | 3 mg/kg | Oral | 14 days | Potent anabolic activity in muscle. | ||

| Healthy male rats | 0.4 mg/kg/day | Oral | 8 weeks | Increased grip strength but reduced endurance. |

Experimental Protocols

Preparation of Dosing Solution (Oral Gavage)

This protocol describes the preparation of a SARM dosing solution for oral administration in rats. Ostarine, for example, is soluble in DMSO. A common vehicle system for preclinical oral dosing is a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution using solvents such as polyethylene glycol (PEG) or DMSO, often diluted with corn oil or saline.

Materials:

-

SARM compound (e.g., Ostarine)

-

Vehicle (e.g., DMSO and corn oil)

-

Sterile conical tubes (15 mL and 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile tips

Procedure:

-

Calculate Required Mass: Determine the total mass of the SARM needed for the study based on the highest dose, number of animals, and study duration. For example, for a 4 mg/kg dose in a 250g rat with a dosing volume of 5 mL/kg, the concentration needed is 0.8 mg/mL.

-

Weigh Compound: Accurately weigh the calculated mass of the SARM powder using an analytical balance.

-

Initial Solubilization: If using a co-solvent system, first dissolve the SARM powder in a small volume of a suitable solvent like DMSO. For Ostarine, a stock solution in DMSO can be prepared.

-

Vehicle Addition: Gradually add the main vehicle (e.g., corn oil) to the dissolved SARM, vortexing continuously to ensure a homogenous solution or suspension. For example, a final vehicle composition could be 10% DMSO and 90% corn oil.

-

Final Volume Adjustment: Adjust the solution to the final required volume with the vehicle.

-

Storage: Store the prepared dosing solution according to the compound's stability data, typically protected from light at 4°C. Prepare fresh solutions as needed, depending on stability.

Administration by Oral Gavage in Rats

Oral gavage is a common and effective method for precise oral dosing in rodents.

Materials:

-

Dosing solution

-

Appropriately sized syringes (e.g., 1 mL or 3 mL)

-

Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats) or flexible plastic feeding tubes.

-

Weigh scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Handling and Restraint:

-

Weigh the rat to determine the precise dosing volume. The maximum recommended volume for oral gavage in rats is 10-20 mL/kg.

-

Accustom the animals to handling before the procedure to minimize stress.

-

Restrain the rat firmly but gently in an upright, vertical position to align the head, neck, and esophagus. Use a "V-hold" with your non-dominant hand to immobilize the head and neck.

-

-

Gavage Needle Measurement:

-

Before the first use, measure the gavage needle externally from the tip of the rat's nose to the last rib (xiphoid process). This is the maximum insertion depth to reach the stomach. Mark this length on the needle.

-

-

Dose Administration:

-

Draw the calculated volume of the dosing solution into the syringe and attach the gavage needle. Ensure there are no air bubbles.

-

Gently insert the needle into the mouth, slightly to one side to bypass the incisors, and advance it over the tongue.

-

The rat should exhibit a swallowing reflex as the needle enters the esophagus. The needle should pass smoothly without resistance. DO NOT FORCE the needle; if resistance is met, withdraw and reinsert.

-

Advance the needle to the pre-measured mark.

-

Administer the solution slowly over 2-3 seconds to prevent regurgitation.

-

-

Post-Administration:

-

Slowly and gently remove the gavage needle in the same path of insertion.

-

Return the animal to its cage and monitor it for at least 10 minutes for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental tracheal administration.

-

Visualization of SARM Signaling Pathway

SARMs mediate their anabolic effects by binding to the androgen receptor (AR). While androgens like dihydrotestosterone (DHT) and SARMs both activate the AR, they can utilize distinct downstream signaling pathways, which may contribute to the tissue-selective effects of SARMs. Studies have shown that some SARMs mediate their actions through pathways involving Src kinase, MAPKs (ERK, p38), and mTORC1, independent of the PI3K/Akt pathway often utilized by steroidal androgens.

Caption: Representative SARM signaling pathways leading to anabolic effects in muscle tissue.

References

- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ludaterone Solution Preparation and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaterone is an antiandrogenic agent with a steroidal structure, currently under investigation for the treatment of benign prostatic hyperplasia.[1][2] As with any compound in the drug development pipeline, understanding its solubility and stability characteristics is crucial for developing robust formulations and ensuring reliable experimental results. Due to the limited publicly available data on the specific preparation and stability of this compound solutions, this document provides a generalized set of protocols and application notes based on standard pharmaceutical practices for similar steroidal compounds. The presented data is illustrative to guide researchers in setting up their own specific studies.

I. This compound Solution Preparation

The preparation of a stable and accurate stock solution is the first critical step for any in vitro or in vivo study. The following protocol outlines a general procedure for preparing a this compound stock solution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7%

-

Polypropylene tubes (to minimize adsorption)[3]

-

Analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated pipettes

Procedure:

-

Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM solution (this compound MW: 392.89 g/mol ), weigh 3.93 mg of the compound.

-

Dissolution:

-

Transfer the weighed this compound into a sterile polypropylene tube.

-

Add the calculated volume of DMSO to the tube.

-

Cap the tube tightly and vortex for 2-5 minutes to facilitate dissolution.

-

If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.

-

-

Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to protect the solution from light.

Workflow for this compound Solution Preparation

Caption: Workflow for preparing a this compound stock solution.

II. This compound Solution Stability

Assessing the stability of a drug solution is critical to ensure that the concentration remains consistent throughout the duration of an experiment. Stability can be affected by factors such as the solvent, temperature, pH, and exposure to light.

Experimental Protocol: Short-Term Stability Assessment of this compound in Solution

This protocol describes a typical experiment to determine the stability of this compound in a specific solvent under various storage conditions.

Methodology:

-

Preparation of Stability Samples:

-

Prepare a stock solution of this compound (e.g., 1 mM in DMSO) as described previously.

-

Prepare working solutions by diluting the stock solution to a final concentration (e.g., 10 µM) in the desired experimental medium (e.g., cell culture medium, phosphate-buffered saline).

-

-

Storage Conditions:

-

Aliquot the working solutions into separate polypropylene tubes for each time point and condition.

-

Store the samples under a matrix of conditions:

-

Temperature: 4°C, Room Temperature (20-25°C), 37°C.

-

Light Exposure: Protected from light (wrapped in foil) and exposed to ambient light.

-

-

-

Time Points:

-

Analyze the samples at various time points, for instance: 0, 2, 4, 8, 12, 24, and 48 hours. The initial time point (T=0) serves as the baseline.

-

-

Analytical Method:

-

Data Analysis:

-

Calculate the percentage of the initial this compound concentration remaining at each time point for each condition.

-

A common acceptance criterion for stability is the retention of 90-110% of the initial concentration.

-

Workflow for this compound Stability Testing

Caption: Workflow for assessing the stability of a this compound solution.

III. Data Presentation

The following tables present illustrative data that would be generated from the protocols described above.

Table 1: Illustrative Solubility of this compound in Common Solvents

| Solvent | Solubility at 25°C (mg/mL) | Appearance |

| DMSO | > 50 | Clear, colorless solution |

| Ethanol | ~ 10 | Clear, colorless solution |

| Methanol | ~ 5 | Clear, colorless solution |

| Water | < 0.1 | Insoluble, suspension |

| PBS (pH 7.4) | < 0.1 | Insoluble, suspension |

Table 2: Illustrative Short-Term Stability of this compound (10 µM in PBS with 0.1% DMSO) - % Remaining

| Time (hours) | 4°C (Light Protected) | RT (Light Protected) | RT (Light Exposed) | 37°C (Light Protected) |

| 0 | 100.0 | 100.0 | 100.0 | 100.0 |

| 2 | 99.8 | 99.5 | 98.9 | 98.5 |

| 4 | 100.1 | 99.2 | 97.5 | 97.1 |

| 8 | 99.6 | 98.8 | 95.3 | 94.8 |

| 12 | 99.7 | 98.1 | 93.1 | 92.0 |

| 24 | 99.5 | 96.5 | 89.2 | 88.5 |

| 48 | 99.2 | 93.2 | 82.1 | 81.7 |

IV. Summary and Recommendations

-

Solubility: Based on the illustrative data for similar steroidal compounds, this compound is expected to have high solubility in organic solvents like DMSO and lower solubility in aqueous solutions.

-

Solution Preparation: For research purposes, preparing a concentrated stock solution in an organic solvent such as DMSO is recommended. Subsequent dilutions into aqueous media should be done carefully, considering the potential for precipitation. The use of polypropylene labware is advised to prevent adsorption.

-

Stability: The stability of this compound in aqueous solutions is likely limited, especially at higher temperatures and when exposed to light. For cell-based assays, it is advisable to prepare fresh working solutions from a frozen stock immediately before use. Short-term stability studies are crucial to define the window of reliable use for prepared solutions.

These application notes and protocols provide a foundational framework for researchers working with this compound. It is imperative to perform specific validation and stability studies for the precise solution compositions and conditions used in any given experiment.

References

- 1. This compound acetate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound acetate - ASKA Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 3. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AQbD Driven Development of an RP-HPLC Method for the Quantitation of Abiraterone Acetate for its Pharmaceutical Formulations in the Presence of Degradants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for the Quantification of Ludaterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaterone is a potent antiandrogen agent with a steroidal structure.[1][2] Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed, proposed analytical method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and specificity in bioanalysis. While specific validated methods for this compound are not widely published, the following protocol is based on established methodologies for similar small molecule antiandrogen drugs.

Proposed Analytical Method: LC-MS/MS

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound in biological matrices due to its high selectivity and sensitivity. This method involves a sample preparation step to extract the analyte from the plasma matrix, followed by chromatographic separation and detection by a mass spectrometer.

Experimental Workflow Diagram

Caption: Proposed experimental workflow for this compound quantification.

Detailed Experimental Protocol

This protocol describes a proposed method for the quantification of this compound in human plasma. Note: This method would require full validation according to regulatory guidelines before implementation in clinical or preclinical studies.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d4) is recommended. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the IS in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Spiked Calibration Standards and QC Samples: Spike blank human plasma with the working standard solutions to achieve the desired concentration range for the calibration curve and for low, medium, and high QC samples.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

-

Add 10 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

The following are proposed starting conditions and would require optimization.

Table 1: Proposed Liquid Chromatography Conditions

| Parameter | Proposed Value |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1 min. |

Table 2: Proposed Mass Spectrometry Conditions

| Parameter | Proposed Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | To be determined by infusion of this compound and IS standards. For this compound (C₂₀H₂₅ClO₅, MW: 380.86), a potential precursor ion would be [M+H]⁺ at m/z 381.1. Product ions would need to be determined experimentally. |

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A weighted (1/x²) linear regression is typically used for the calibration curve.

Hypothetical Method Performance Characteristics

The following table presents hypothetical data that would be expected from a validated LC-MS/MS method for this compound.

Table 3: Hypothetical Quantitative Performance Data

| Parameter | Hypothetical Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% of nominal values |

| Matrix Effect | To be assessed during validation, ideally minimal. |

| Recovery | To be assessed during validation, ideally consistent and reproducible. |

Signaling Pathway Context

This compound functions as an antiandrogen. Antiandrogens typically act by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone (DHT) to the androgen receptor (AR). This prevents the receptor's translocation to the nucleus, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of androgen-dependent genes that promote prostate cancer cell growth.

Caption: Mechanism of action of this compound as an androgen receptor antagonist.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. This application note and protocol offer a comprehensive starting point for researchers, scientists, and drug development professionals. It is imperative that this method undergoes thorough validation to ensure its accuracy, precision, and reliability for its intended application in pharmacokinetic and clinical studies.

References

Ludaterone Analogue in High-Throughput Screening: Application Notes and Protocols for Androgen Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ludaterone is an androgen receptor (AR) modulator that has shown potential in preclinical studies. As with any novel therapeutic agent, its efficacy and mechanism of action must be thoroughly characterized. High-throughput screening (HTS) assays are indispensable tools in this process, enabling the rapid and quantitative assessment of a compound's activity. This document provides detailed application notes and protocols for the use of a hypothetical this compound analogue in various HTS assays designed to investigate its interaction with the androgen receptor and its impact on downstream signaling pathways.

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in normal male physiology and is a key driver in the progression of prostate cancer. Modulators of AR activity, such as antagonists, can block the binding of endogenous androgens like dihydrotestosterone (DHT), thereby inhibiting the transcriptional activation of AR target genes.

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a critical cascade in normal physiological processes and in the pathology of certain diseases. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivators and the general transcription machinery, leading to the transcription of genes involved in cell growth, proliferation, and survival. AR antagonists, like the hypothetical this compound analogue, competitively bind to the AR, preventing its activation by androgens and subsequent gene transcription.

Figure 1. Simplified Androgen Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical this compound analogue, a potent and selective androgen receptor antagonist, across various HTS assays. These values are provided for comparative purposes and to illustrate the expected performance of such a compound.

| Assay Type | Parameter | Value | Description |

| Biochemical Binding Assay | IC50 (nM) | 15 | Concentration of the this compound analogue that inhibits 50% of radiolabeled DHT binding to the AR. |

| Cell-Based Reporter Assay | EC50 (nM) | 50 | Concentration of the this compound analogue that produces 50% of its maximal inhibitory effect on androgen-induced reporter gene expression. |

| TR-FRET Coactivator Assay | IC50 (nM) | 25 | Concentration of the this compound analogue that displaces 50% of a fluorescently labeled coactivator peptide from the AR ligand-binding domain. |

| Assay Performance Metrics | Z'-Factor | Signal-to-Background Ratio (S/B) |

| Biochemical Binding Assay | ≥ 0.7 | > 10 |

| Cell-Based Reporter Assay | ≥ 0.6 | > 5 |

| TR-FRET Coactivator Assay | ≥ 0.8 | > 15 |

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are designed for 384-well microplate formats, standard in high-throughput screening campaigns.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Competitor Binding Assay

This assay quantitatively measures the binding affinity of the this compound analogue to the androgen receptor by monitoring its ability to compete with a fluorescently labeled androgen.

Experimental Workflow:

Figure 2. HTRF Competitor Binding Assay Workflow.

Materials:

-

Androgen Receptor (human, recombinant)

-

Fluorescently labeled androgen (e.g., DHT-d2)

-

Anti-tag antibody labeled with a FRET donor (e.g., Anti-GST-Europium Cryptate)

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume white microplates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of the this compound analogue in the assay buffer.

-

In a 384-well plate, add 2 µL of the this compound analogue dilution or control (e.g., unlabeled DHT for positive control, buffer for negative control).

-

Prepare a mixture of the androgen receptor and the fluorescently labeled androgen in the assay buffer.

-

Add 8 µL of the AR/fluorescent ligand mixture to each well.

-

Prepare a solution of the anti-tag antibody in the assay buffer.

-

Add 10 µL of the antibody solution to each well.

-

Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the log concentration of the this compound analogue to determine the IC50 value.

Protocol 2: Cell-Based Androgen Receptor Reporter Gene Assay

This assay measures the functional antagonist activity of the this compound analogue by quantifying its ability to inhibit androgen-induced expression of a reporter gene (e.g., luciferase).

Experimental Workflow:

Figure 3. Cell-Based Reporter Gene Assay Workflow.

Materials:

-

A human cell line stably expressing the full-length human androgen receptor and an androgen-responsive reporter construct (e.g., PC-3-AR-Luc).

-

Cell culture medium (e.g., RPMI 1640) supplemented with charcoal-stripped fetal bovine serum (CSS-FBS).

-

Dihydrotestosterone (DHT).

-

Luciferase assay reagent.

-

384-well white, clear-bottom cell culture plates.

-

Luminometer.

Procedure:

-

Seed the AR-reporter cells in 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of culture medium and incubate overnight.

-

Prepare a serial dilution of the this compound analogue in culture medium.

-